molecular formula C22H18N4O2 B2757776 (E)-N'-(2-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1310356-48-9

(E)-N'-(2-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2757776
CAS No.: 1310356-48-9
M. Wt: 370.412
InChI Key: OIIPVKVXXSCGQZ-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N’-(2-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyrazole ring, a naphthalene moiety, and a methoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide and 2-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-(2-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines, making it a promising candidate for drug development.

Medicine

In medicinal chemistry, (E)-N’-(2-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is being investigated for its therapeutic properties

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its incorporation into polymers and coatings can lead to the creation of advanced materials for various applications.

Mechanism of Action

The mechanism of action of (E)-N’-(2-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. In cancer cells, it can induce apoptosis by activating specific signaling pathways, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
  • (E)-N’-(2-chlorobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
  • (E)-N’-(2-nitrobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Uniqueness

What sets (E)-N’-(2-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide apart from similar compounds is the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-28-21-12-5-3-8-16(21)14-23-26-22(27)20-13-19(24-25-20)18-11-6-9-15-7-2-4-10-17(15)18/h2-14H,1H3,(H,24,25)(H,26,27)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIPVKVXXSCGQZ-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.